2-アセチル-5-ブロモ-2H-インダゾール

概要

説明

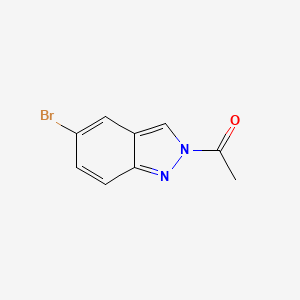

“2-Acetyl-5-bromo-2H-indazole” is a chemical compound with the molecular formula C9H7BrN2O . It is a derivative of indazole, a heterocyclic compound that has a wide variety of medicinal applications .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including “2-Acetyl-5-bromo-2H-indazole”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of “2-Acetyl-5-bromo-2H-indazole” is represented by the InChI code 1S/C9H7BrN2O/c1-6(13)12-5-7-4-8(10)2-3-9(7)11-12/h2-5H,1H3 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . These reactions are often carried out without a catalyst and solvent, using 2-azidobenzaldehydes and amines .

Physical and Chemical Properties Analysis

The molecular weight of “2-Acetyl-5-bromo-2H-indazole” is 239.07 . The boiling point is 133-135 degrees Celsius .

科学的研究の応用

合成アプローチ

インダゾール含有ヘテロ環式化合物は、様々な医薬品用途があります . 2H-インダゾールの合成戦略には、遷移金属触媒反応、還元環化反応、および2-アジドベンズアルデヒドとアミンからの触媒や溶媒を使用しないC–N結合とN–N結合の連続形成による2H-インダゾールの合成が含まれます .

医薬品用途

インダゾール含有化合物は、降圧剤、抗癌剤、抗うつ剤、抗炎症剤、および抗菌剤としての特性を持つことがわかっています . それらは、呼吸器疾患の治療のために、ホスホイノシチド3-キナーゼδの選択的阻害剤としても使用できます .

生物活性

インダゾール誘導体は、医薬品分子における最も重要なヘテロ環の1つを表しています . 様々な置換基を持つインダゾール誘導体は、様々な官能基を持ち、多様な生物活性を示します .

抗菌活性

2-アリーリデン-6-フルフリルイデンシクロヘキサノンおよびヘキサヒドロインダゾールの抗菌活性について研究が行われ、化合物の大多数が、スタフィロコッカス属、緑膿菌、プロテウス属、および大腸菌の試験培養に対して中等度から高度の活性を示すことがわかりました .

抗真菌効果

2H-インダゾール誘導体の選択された化合物は、抗真菌効果を示しました .

医薬品分子

様々な官能基を持つインダゾール含有化合物は、重要な薬理活性を示し、医薬品分子における構造モチーフとして役立ちます . たとえば、ニラパリブは、再発性上皮性卵巣癌、卵管癌または原発性腹膜癌、乳癌、および前立腺癌の治療のための抗癌剤として広く使用されています . パゾパニブは、チロシンキナーゼ阻害剤であり、腎細胞癌に対してFDAによって承認されています .

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is known that 2h-indazoles, the class of compounds to which 2-acetyl-5-bromo-2h-indazole belongs, are important nitrogen-containing heterocyclic compounds . They are widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .

Mode of Action

The late-stage functionalization of 2h-indazoles, including the c3-functionalization of 2h-indazoles through transition metal-catalyzed c–h activation or a radical pathway, is recognized as an efficient approach for increasing the complexity and diversity of 2h-indazole derivatives .

Biochemical Pathways

Indazole derivatives, which include 2-acetyl-5-bromo-2h-indazole, have been found to possess various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Pharmacokinetics

The compound’s molecular weight is 23907, and its molecular formula is C9H7BrN2O . These properties can influence its pharmacokinetics and bioavailability.

Result of Action

Indazole derivatives have been found to exhibit a wide variety of biological properties .

Action Environment

The compound’s storage temperature is ambient , which suggests that it is stable under normal environmental conditions.

特性

IUPAC Name |

1-(5-bromoindazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6(13)12-5-7-4-8(10)2-3-9(7)11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKJIXYJUGUSAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C2C=C(C=CC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001292131 | |

| Record name | 1-(5-Bromo-2H-indazol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195623-05-2 | |

| Record name | 1-(5-Bromo-2H-indazol-2-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195623-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-2H-indazol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetyl-5-bromo-2H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

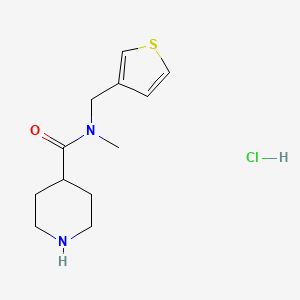

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1453216.png)

![2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(2-methylpiperidin-1-yl)propyl)acetamide](/img/structure/B1453217.png)

![Ethyl 4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidine-5-carboxylate](/img/structure/B1453219.png)

![4-[(2-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1453220.png)

![3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1453224.png)

![2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B1453229.png)